REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Mn+2:6].O.C1(C)C=CC=CC=1.[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:24])([CH3:23])[CH3:22].[Na+]>O>[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:22])([CH3:23])[CH3:24].[Mn+2:6].[C:15]([O-:26])(=[O:25])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:22])([CH3:23])[CH3:24] |f:0.1.2,4.5,7.8.9|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Rapid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in about 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
to stand for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate to a dark red organic phase
|
Type
|
CUSTOM
|
Details
|
after removing the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Mn+2].C(CCCCCC(C)(C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |